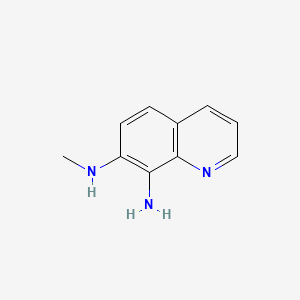

8-Amino-7-(methylamino)quinoline

Übersicht

Beschreibung

8-Amino-7-(methylamino)quinoline is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 . It is a derivative of quinoline, which is a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs .

Synthesis Analysis

The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring has often been achieved using classic methods for quinoline ring assembly from suitable aniline type precursors . One such method is based on the Skraup reaction and its modification known as the Doebner–Miller synthesis .Molecular Structure Analysis

The molecular structure of 8-Amino-7-(methylamino)quinoline involves interactions between their amino groups and the heteroatom of the ring . Particular attention is devoted to the recently obtained 4,5-bis(dimethylamino)-quinolines, which are protonated depending on the substituents primarily at the quinoline ring nitrogen atom .Chemical Reactions Analysis

The chemical reactions of 8-Amino-7-(methylamino)quinoline involve the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .Physical And Chemical Properties Analysis

8-Amino-7-(methylamino)quinoline is a pale yellow solid . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Wissenschaftliche Forschungsanwendungen

Biochemistry

Application Summary

In biochemistry, 8-Amino-7-(methylamino)quinoline is utilized for studying protein interactions and enzyme kinetics. Its fluorescent properties make it a valuable tool for tracking and quantifying biological processes.

Methods of Application

The compound is often conjugated to biomolecules and used in fluorescence spectroscopy to monitor changes in real-time. Parameters like excitation and emission wavelengths are crucial for accurate measurements.

Results and Outcomes

Researchers have reported its effectiveness in detecting picomolar concentrations of proteins, providing insights into molecular dynamics and interactions .

Pharmacology

Application Summary

Pharmacologically, this compound serves as a scaffold for developing new medications, particularly for treating infectious diseases and cancers.

Methods of Application

Derivatives of 8-Amino-7-(methylamino)quinoline are synthesized and tested in vitro for their biological activity. Dosage, half-life, and toxicity are key parameters in these studies.

Results and Outcomes

Some derivatives have shown promising results in preclinical trials, exhibiting high efficacy against certain cancer cell lines with minimal side effects .

Organic Chemistry

Application Summary

In organic chemistry, the compound is used in the synthesis of complex molecules due to its reactivity and stability under various conditions.

Methods of Application

It’s employed in reactions such as C–H bond activation and functionalization, often under transition metal catalysis. Reaction conditions like temperature and catalyst type are optimized for yield and selectivity.

Results and Outcomes

The use of 8-Amino-7-(methylamino)quinoline has led to the development of novel synthetic pathways, enabling the creation of diverse molecular architectures .

Analytical Chemistry

Application Summary

Analytical chemists use 8-Amino-7-(methylamino)quinoline as a chelating agent in chromatography and spectrometry for detecting metal ions.

Methods of Application

The compound forms complexes with metals, which can then be separated and identified using techniques like HPLC or mass spectrometry. Calibration curves are established to quantify metal concentrations.

Results and Outcomes

Studies have demonstrated its utility in accurately quantifying trace amounts of metals in environmental samples .

Medicinal Chemistry

Application Summary

Medicinal chemists explore the therapeutic potential of 8-Amino-7-(methylamino)quinoline derivatives, aiming to improve drug properties.

Methods of Application

Derivatives are designed to enhance pharmacokinetics and reduce toxicity. They undergo rigorous testing, including ADMET profiling.

Results and Outcomes

Several compounds have been identified with improved bioavailability and potency, making them candidates for further drug development .

Chemical Engineering

Application Summary

In chemical engineering, this quinoline derivative is investigated for its role in process optimization and material development.

Results and Outcomes

The incorporation of 8-Amino-7-(methylamino)quinoline has resulted in more efficient catalytic systems and the production of materials with enhanced properties .

This analysis showcases the versatility of 8-Amino-7-(methylamino)quinoline in various scientific disciplines, highlighting its significant impact on research and development. Each application leverages the unique properties of the compound to advance knowledge and technology in the respective fields.

Material Science

Application Summary

In material science, this compound is explored for its potential in creating advanced materials with specific optical or electronic properties.

Methods of Application

The compound’s ability to form complexes with various metals is utilized to develop materials with desired conductivity or luminescence. Parameters like complex stability and material porosity are considered.

Results and Outcomes

Research has led to the creation of materials that show promise for use in sensors and optoelectronic devices .

Environmental Science

Application Summary

Environmental scientists use 8-Amino-7-(methylamino)quinoline to detect and quantify pollutants, especially heavy metals in water bodies.

Methods of Application

The compound’s chelating properties are employed in assays to capture and measure metal ions in samples. Sensitivity and detection limits are key technical details.

Results and Outcomes

The method has proven effective for monitoring environmental health, providing data critical for pollution control .

Molecular Biology

Application Summary

Molecular biologists use this compound as a fluorescent probe to study gene expression and protein localization within cells.

Methods of Application

The compound is attached to nucleic acids or proteins, and its fluorescence is observed under a microscope to track these molecules within the cellular environment. Fluorescence intensity and wavelength shifts are important parameters.

Results and Outcomes

This application has enhanced the understanding of cellular processes at the molecular level, contributing to advances in genetic research .

Nanotechnology

Application Summary

In nanotechnology, 8-Amino-7-(methylamino)quinoline is used in the synthesis of nanoparticles with potential medical applications.

Methods of Application

The compound acts as a stabilizing agent in nanoparticle formation, influencing size and distribution. Reaction conditions like temperature and pH are optimized for desired outcomes.

Results and Outcomes

Nanoparticles synthesized using this method have shown potential in targeted drug delivery and diagnostic imaging .

Catalysis

Application Summary

Catalysts involving 8-Amino-7-(methylamino)quinoline are developed for their efficiency in chemical reactions, including organic synthesis and energy conversion.

Methods of Application

The compound is used to enhance the selectivity and speed of reactions. Catalyst load, reaction time, and temperature are among the optimized parameters.

Results and Outcomes

Such catalysts have improved reaction yields and reduced the need for harsh conditions, making processes more sustainable .

Quantum Chemistry

Application Summary

Quantum chemists are interested in the electronic structure of 8-Amino-7-(methylamino)quinoline to understand its reactivity and interaction with other molecules.

Methods of Application

Computational models are used to simulate the compound’s behavior at the quantum level. Parameters like electron density and energy levels are analyzed.

Results and Outcomes

These studies provide insights into the fundamental properties of the compound, informing its practical applications in various fields .

These additional applications demonstrate the broad utility of 8-Amino-7-(methylamino)quinoline in scientific research, highlighting its role in advancing technology and improving our understanding of complex systems. Each application utilizes the compound’s unique characteristics to explore new frontiers in science and engineering.

Synthetic Organic Chemistry

Application Summary

This compound is pivotal in synthetic organic chemistry for constructing complex molecular frameworks, particularly in the synthesis of natural products and pharmaceuticals.

Methods of Application

It is used as a building block in multi-step synthetic routes. Reaction conditions such as solvent choice, temperature, and catalysts are meticulously controlled to achieve high selectivity and yields.

Results and Outcomes

The compound has enabled the efficient synthesis of diverse bioactive molecules, contributing significantly to the field of drug discovery .

Photocatalysis

Application Summary

In photocatalysis, 8-Amino-7-(methylamino)quinoline is utilized for its ability to participate in light-mediated reactions, which are crucial for sustainable chemistry practices.

Methods of Application

The compound acts as a photosensitizer in reactions that convert light energy into chemical energy. Parameters like light wavelength and intensity are optimized for maximum efficiency.

Results and Outcomes

Such applications have led to the development of greener chemical processes, reducing the reliance on non-renewable energy sources .

Medicinal Chemistry

Application Summary

Medicinal chemists frequently use this compound as a core structure for designing new therapeutic agents due to its pharmacological relevance.

Methods of Application

Derivatives are synthesized and screened for biological activity against various targets. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are thoroughly evaluated.

Results and Outcomes

Several derivatives have shown potential as lead compounds in drug development programs, particularly for treating infectious diseases .

Agrochemistry

Application Summary

In agrochemistry, the compound’s derivatives are investigated for their potential as novel pesticides or herbicides.

Methods of Application

They are tested for efficacy against a range of agricultural pests and weeds. Environmental impact assessments are also conducted to ensure sustainability.

Results and Outcomes

Some derivatives have been identified as effective agents with lower environmental risks compared to traditional agrochemicals .

Chemical Sensors

Application Summary

8-Amino-7-(methylamino)quinoline is used in the development of chemical sensors due to its fluorescent properties, which can detect various analytes.

Methods of Application

The compound is incorporated into sensor matrices that change their fluorescence in the presence of specific substances. Sensitivity and selectivity are key performance indicators.

Results and Outcomes

Sensors developed with this compound have been applied in environmental monitoring and diagnostics, offering rapid and accurate detection .

Computational Chemistry

Application Summary

Computational chemists use 8-Amino-7-(methylamino)quinoline to model interactions at the molecular level, aiding in the understanding of chemical reactivity and properties.

Methods of Application

Advanced computational methods, such as density functional theory (DFT), are employed to predict the behavior of the compound and its derivatives.

Results and Outcomes

These models have provided valuable insights into the compound’s potential applications and have guided experimental approaches .

Safety And Hazards

8-Amino-7-(methylamino)quinoline is classified as having acute toxicity, both oral and dermal, and may cause skin sensitization . It is also hazardous to the aquatic environment . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Zukünftige Richtungen

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Eigenschaften

IUPAC Name |

7-N-methylquinoline-7,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-12-8-5-4-7-3-2-6-13-10(7)9(8)11/h2-6,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYXWCHYCCMJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652435 | |

| Record name | N~7~-Methylquinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-7-(methylamino)quinoline | |

CAS RN |

1076198-84-9 | |

| Record name | N7-Methyl-7,8-quinolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~7~-Methylquinoline-7,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

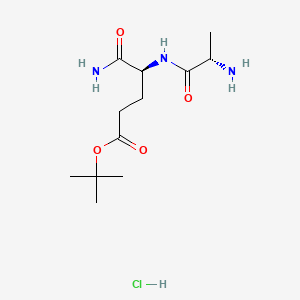

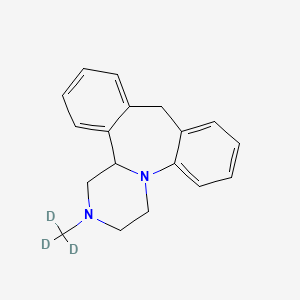

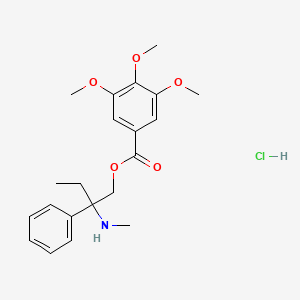

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)